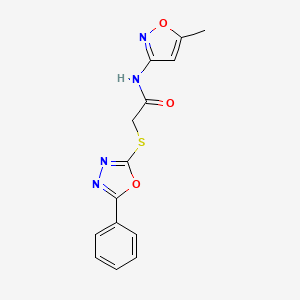
N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide” is a compound that has been synthesized and evaluated for its antimicrobial activity . It has a molecular formula of C14H12N4O3S and a molecular weight of 316.34.
Synthesis Analysis
The synthesis of this compound was achieved from readily available materials . The process involved several steps, including the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux, treatment of the resulting ester with excess of hydrazine hydrate in ethanol, condensation of the resulting hydrazide with aromatic aldehydes in methanol, and finally, treatment with chloramine-T to undergo oxidative cyclization .
Molecular Structure Analysis
The molecular structure of this compound includes a 5-methylisoxazol-3-yl group and a 5-phenyl-1,3,4-oxadiazol-2-yl group linked by a thioacetamide group .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, treatment with hydrazine hydrate, condensation with aromatic aldehydes, and oxidative cyclization with chloramine-T .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 240–241°C, and IR maxima at 3215, 1650, 1228 cm−1. The 1H NMR (DMSO-d6) data are δ 2.54 (s, 3H, isoxazole-CH3), 4.02 (s, 2H, CH2), 6.42 (s, 1H, isoxazole-H), 7.42–7.70 (m, 4H, Ar-H) 9.56 (s, 1H, NH); and the 13C NMR (DMSO-d6) data are δ 13.0, 42.3, 95.7, 124.2 .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
A study on the synthesis of related 1,3,4-oxadiazole derivatives including the target compound revealed a method for creating these compounds from readily available materials. These derivatives were screened for in vitro antimicrobial activity against representative bacterial and fungal strains, showing good activity for specific compounds (Marri et al., 2018) (Marri, Kakkerla, Murali Krishna, & Venkat Rajam, 2018). Another study highlighted the NMR study of a novel derivative containing a benzimidazole moiety, indicating the potential for further chemical analysis and application in various biological activities (Li Ying-jun, 2012) (Li Ying-jun, 2012).
Antimicrobial Evaluation
Isoxazole-substituted 1,3,4-oxadiazoles, including the compound , have shown promise in antimicrobial efficacy. Compounds synthesized in this class exhibited good activity against several bacterial and fungal strains, suggesting their potential as antimicrobial agents (Marri et al., 2018) (Marri et al., 2018). This aligns with the broader trend of investigating 1,3,4-oxadiazole derivatives for their antimicrobial properties (Hui et al., 2002) (Hui, Chu, Zhang, Wang, & Zhang, 2002).
Anticancer Properties
The exploration into the anticancer potential of 1,3,4-oxadiazole derivatives, related to the target compound, has shown that new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides possess anticancer activity. These compounds were studied for their antitumor activities against human lung adenocarcinoma cells, with specific derivatives demonstrating high selectivity and inducing apoptosis in cancer cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019) (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-9-7-11(18-21-9)15-12(19)8-22-14-17-16-13(20-14)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKASRHLIAOBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylisoxazol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

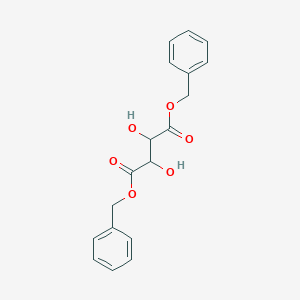
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2721526.png)
![2,6-dioxocyclohexanecarbaldehyde O-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethyl)oxime](/img/structure/B2721527.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide](/img/structure/B2721530.png)
![2-[3-(2-methylpropyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl]acetic acid](/img/structure/B2721531.png)
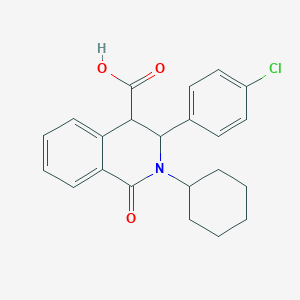
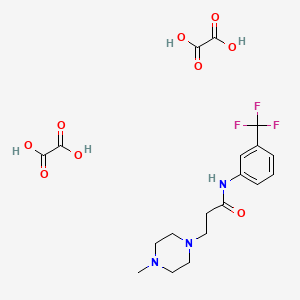
![2-[(4-Bromophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2721535.png)
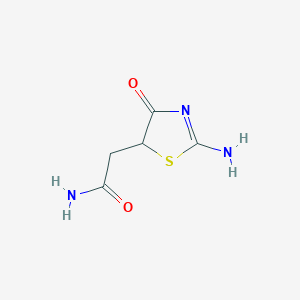
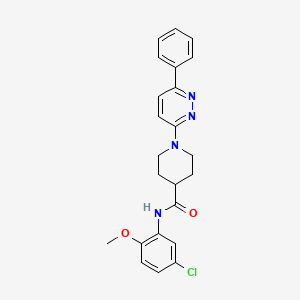
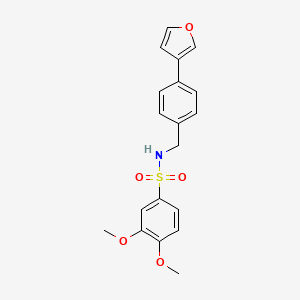
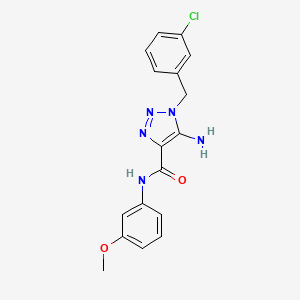
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2721543.png)
![2-(4-fluorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2721544.png)